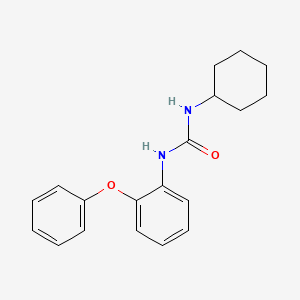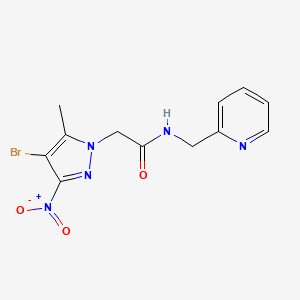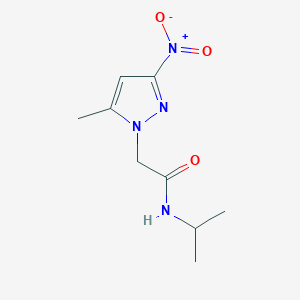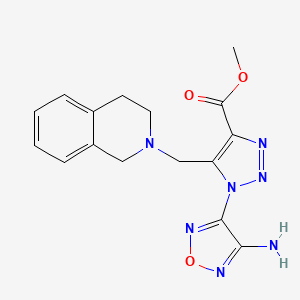
N-cyclohexyl-N'-(2-phenoxyphenyl)urea
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-phenoxyphenyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. It is used to enhance the growth and quality of fruits, vegetables, and ornamental plants. CPPU is known to stimulate cell division and elongation, increase fruit size, improve fruit quality, and delay fruit ripening.
Mécanisme D'action
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It stimulates cell division and elongation, leading to increased plant growth and development. CPPU also enhances fruit set and reduces fruit drop, resulting in higher yields and better quality fruits.
Biochemical and Physiological Effects:
CPPU affects various physiological and biochemical processes in plants. It increases the activity of enzymes involved in cell division and elongation, leading to increased plant growth. CPPU also affects the levels of plant hormones, including auxins, gibberellins, and abscisic acid, which regulate various aspects of plant growth and development. Additionally, CPPU increases the accumulation of carbohydrates and proteins in plants, which contribute to improved fruit quality.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU is a useful tool for studying plant growth and development in the laboratory. It can be used to manipulate plant growth and development, and to study the effects of plant hormones on various physiological and biochemical processes. However, CPPU has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural plant hormones. Additionally, CPPU may have different effects on different plant species, making it difficult to generalize its effects.
Orientations Futures
There are several future directions for research on CPPU. One area of research is to study the effects of CPPU on different plant species and under different environmental conditions. Another area of research is to investigate the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, the potential use of CPPU in biotechnology applications, such as the production of biofuels and pharmaceuticals, is an area of interest. Overall, CPPU is a versatile and useful tool for studying plant growth and development, and there is still much to be learned about its effects and potential applications.
Applications De Recherche Scientifique
CPPU has been extensively studied for its effects on plant growth and development. It is commonly used in the production of fruits, vegetables, and ornamental plants. CPPU is known to increase fruit size, improve fruit quality, and delay fruit ripening. It is also used to enhance the growth and quality of cut flowers and potted plants.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGCXFSLJNGPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)
![[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3605698.png)

![1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3605713.png)

![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3605728.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3605735.png)

![N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)

![5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide](/img/structure/B3605794.png)
